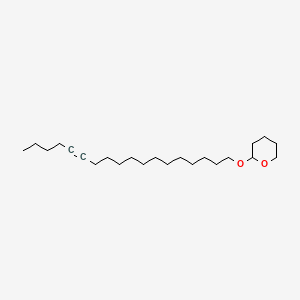
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C23H42O2 and a molecular weight of 350.578. It is structurally related to sex pheromone components of clearwing moths, specifically Paranthrene tabaniformis (Lepidoptera, Sesiidae) . This compound is used as an intermediate in the synthesis of other chemicals, such as (Z)-13-Octadecen-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of an alkyne with a tetrahydropyran derivative. The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Scientific Research Applications
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. For example, its structural similarity to natural pheromones suggests that it may bind to pheromone receptors in insects, disrupting their normal behavior .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure with a propynyloxy group instead of an octadec-13-yn-1-yloxy group.
2-(undec-10-en-5-yn-1-yloxy)tetrahydro-2H-pyran: Similar structure with an undec-10-en-5-yn-1-yloxy group.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a tetrahydro-2H-pyran-2-yloxy group attached to a phenylboronic acid.
Uniqueness
Its structural similarity to natural pheromones also makes it valuable for research in pest control and chemical ecology .
Properties
Molecular Formula |
C23H42O2 |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-octadec-13-ynoxyoxane |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-22H2,1H3 |
InChI Key |
GJYKBABKHZEHCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















